molecular formula C14H7Cl3N2O B5855651 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No. B5855651
M. Wt: 325.6 g/mol
InChI Key: OQTHIYMKOOKTQY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in studying its mechanism of action and physiological effects. In

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research by Abbas et al. (2017) highlights the synthesis of several fused heterocyclic compounds using 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole as a starting material. These synthesized compounds include 6-(4-chlorophenyl) triazolo oxadiazole thione and 6-(4-chlorophenyl) triazolo oxadiazole amine, characterized by FTIR, H-NMR, C-NMR, and CHNS analysis (Abbas et al., 2017).

Ring-fission and Bond Cleavage Reaction

Jäger et al. (2002) investigated the reaction of N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study showed the formation of tertiary amine and further ring fission of the oxadiazole system under certain conditions. The structure of the products was determined through various spectroscopic methods, providing insights into the reaction mechanisms of oxadiazole derivatives (Jäger et al., 2002).

Potential Inhibitor for Monoamine Oxidase

A study by Efimova et al. (2023) synthesized 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and tested it as a potential inhibitor of human monoamine oxidase (MAO) A and B. It demonstrated significant inhibition, suggesting its potential use in discovering therapeutic agents for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Synthesis and Antimicrobial Activity

Machado et al. (2005) reported the synthesis of various 3,5-diphenylchlorinated-1,2,4-oxadiazoles. The synthesized compounds were evaluated for their antimicrobial activity, showcasing the potential use of these compounds in developing new antimicrobial agents (Machado et al., 2005).

Structural Analysis and Properties

The study by Fun et al. (2011) focused on the structural analysis of a 1,2,4-oxadiazole derivative, revealing how the oxadiazole ring interacts with other molecular components. This analysis is crucial for understanding the molecular properties and potential applications of such compounds (Fun et al., 2011).

Antibacterial Screening of Oxadiazole Derivatives

Deshmukh et al. (2017) synthesized novel oxadiazoles containing the piperazine nucleus and screened them for antibacterial activity. Some compounds showed moderate activity, highlighting their potential in antibacterial drug development (Deshmukh et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHIYMKOOKTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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